molecular formula C4H5N3OS B566352 1,2-Thiazole-4-carbohydrazide CAS No. 101258-25-7

1,2-Thiazole-4-carbohydrazide

Cat. No.: B566352
CAS No.: 101258-25-7
M. Wt: 143.164
InChI Key: OOQQNQZWXACBPO-UHFFFAOYSA-N
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Description

1,2-Thiazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal and energetic materials chemistry research. As a carbohydrazide derivative, it serves as a versatile synthetic intermediate or organic ligand for constructing more complex molecular architectures. Researchers actively explore the properties of such heterocyclic scaffolds due to their diverse potential pharmacological activities. Related thiazole and thiadiazole carbohydrazide compounds have been investigated for various applications, including as anticancer agents that target tubulin polymerization, and as antimicrobial substances against Gram-positive and Gram-negative bacterial strains. In a different field of study, metal complexes derived from similar sulfur-containing ligands have been developed and characterized as laser-sensitive primary explosives , exhibiting good thermal stability and detonation performance. The core structure of this compound provides multiple sites for chemical modification, making it a valuable building block in drug discovery, materials science, and coordination chemistry. Product Use Statement: This product is for non-human research applications only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,2-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQQNQZWXACBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723596
Record name 1,2-Thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101258-25-7
Record name 1,2-Thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazinolysis of Thiazole-4-carboxylate Esters

The most widely documented method for synthesizing 1,2-thiazole-4-carbohydrazide involves the hydrazinolysis of thiazole-4-carboxylate esters. This two-step process begins with the formation of the thiazole ring, followed by nucleophilic substitution with hydrazine hydrate.

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains the cornerstone for constructing the thiazole core. This method involves the cyclization of a thioamide with an α-haloketone or α-haloester. For example, in the synthesis of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide, pyridine-3-carbothioamide (2 ) reacts with ethyl 2-chloroacetoacetate under reflux conditions to yield ethyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate (3 ). The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the chloroester, followed by cyclization and elimination of hydrogen chloride.

Reaction Conditions

  • Thioamide precursor : Pyridine-3-carbothioamide (synthesized from 3-cyanopyridine using P₄S₁₀).

  • Halogenated carbonyl compound : Ethyl 2-chloroacetoacetate.

  • Solvent : Ethanol or acetonitrile.

  • Temperature : Reflux (70–80°C).

  • Time : 4–6 hours.

Hydrazinolysis of the Ester

The ester intermediate (3 ) is subsequently treated with hydrazine hydrate to replace the ethoxy group with a hydrazide moiety. This step is typically conducted in ethanol under reflux, yielding 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide (4 ) with high purity.

Optimized Parameters

  • Hydrazine hydrate : 2–3 equivalents.

  • Solvent : Anhydrous ethanol.

  • Temperature : 60–70°C.

  • Time : 2–4 hours.

Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide ion. The absence of acidic protons in the solvent prevents premature hydrolysis to the carboxylic acid.

Alternative Synthetic Routes

While hydrazinolysis dominates the literature, alternative methods have been explored for specialized applications:

Direct Carbodiimide Coupling

In cases where ester intermediates are inaccessible, the carboxylic acid derivative of the thiazole may be activated using carbodiimides (e.g., DCC or EDC) and reacted with hydrazine. However, this method is less common due to side reactions and lower yields.

Microwave-Assisted Synthesis

Recent advancements have employed microwave irradiation to accelerate the hydrazinolysis step, reducing reaction times from hours to minutes. For instance, ethyl thiazole-4-carboxylate derivatives treated with hydrazine hydrate under microwave conditions (100°C, 300 W) achieve >90% conversion in 15 minutes.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance hydrazine nucleophilicity but may promote ester hydrolysis. Ethanol balances reactivity and selectivity, minimizing side products. Elevated temperatures (60–80°C) accelerate the reaction but require careful control to avoid decomposition.

Stereochemical Considerations

Racemization at chiral centers adjacent to the thiazole ring has been observed during thioamide cyclization. For example, calcium carbonate-neutralized conditions during thiazole formation reduce racemization by scavenging hydrobromic acid, preserving enantiomeric purity.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : The disappearance of the ester C=O stretch (~1700 cm⁻¹) and emergence of N–H stretches (3300–3350 cm⁻¹) confirm hydrazide formation.

  • ¹H NMR : A singlet corresponding to the hydrazide NH₂ group appears at δ 4.2–4.5 ppm, while the thiazole C–H proton resonates at δ 7.8–8.2 ppm.

  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical masses, with characteristic fragmentation patterns for the thiazole-hydrazide scaffold.

Applications in Derivative Synthesis

This compound serves as a key intermediate for hydrazone derivatives. For example, condensation with aromatic aldehydes yields Schiff bases with potent α-amylase inhibitory activity (IC₅₀ = 0.23–0.5 μM).

Representative Derivatives

Derivative StructureBiological ActivityIC₅₀ (μM)
2-(3-Bromobenzylidene)hydrazinylα-Amylase inhibition0.23 ± 0.003
5-Methyl-2-pyridylAnticancer (HCT-116 cells)0.45 ± 0.01

Chemical Reactions Analysis

Types of Reactions

1,2-Thiazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

  • **

Biological Activity

1,2-Thiazole-4-carbohydrazide is a compound derived from the thiazole scaffold, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. The presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly influences their pharmacological properties. For instance, modifications at specific positions on the thiazole ring can enhance lipophilicity and bioactivity.

Key Structural Features

  • Electron-Withdrawing Groups : Such as nitro (-NO₂) groups enhance antimicrobial activity.
  • Electron-Donating Groups : Such as methoxy (-OCH₃) groups can also improve efficacy against various pathogens.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Escherichia coli3.91Ciprofloxacin0.7
Staphylococcus aureus7.81Vancomycin0.7
Candida albicans4.01Fluconazole0.5
Aspergillus niger4.23Fluconazole0.25

The minimum inhibitory concentration (MIC) values indicate that while this compound is effective against several pathogens, it is generally less potent than established reference drugs like ciprofloxacin and fluconazole .

Anticancer Activity

Research has shown that thiazole derivatives can exhibit significant anticancer effects. Specifically, studies have indicated that compounds similar to this compound may inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
HepG-2<25
MCF-7<25

These findings suggest that modifications to the thiazole structure can lead to enhanced anticancer activity, making it a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways effectively.

Case Study

A recent study demonstrated that thiazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2-thiazole-4-carbohydrazide exhibit notable anticancer properties. For instance, a series of thiazole-appended hydrazones were synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results indicated significant inhibition of cell proliferation, with some compounds achieving IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 Value (µM)
5eHCT-11615.0
5fA54920.5
5yMDA-MB-23118.0

Antimicrobial Properties

Thiazole derivatives have shown promising antimicrobial activity against various pathogens. For example, compounds derived from thiazole-4-carbohydrazide were evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives possess significant antibacterial properties with minimum inhibitory concentrations (MICs) in the micromolar range .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
7aE. coli32
7bS. aureus16

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory potential. Notably, it has demonstrated strong inhibition of α-amylase, an enzyme linked to carbohydrate metabolism and diabetes management. Compounds showed IC50 values ranging from 0.23 to 0.5 µM, indicating potent inhibitory action compared to standard inhibitors like acarbose .

Table 3: α-Amylase Inhibition by Thiazole Derivatives

CompoundIC50 Value (µM)
5b0.23
II31.0

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of thiazole derivatives have been explored through various in vitro models. Compounds have exhibited significant inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory conditions . Additionally, analgesic activity has been reported in animal models, further supporting their therapeutic applications.

Other Pharmacological Activities

Beyond the aforementioned applications, thiazole derivatives have been investigated for their antioxidant and antidiabetic activities. Studies indicate that these compounds can mitigate oxidative stress and improve glucose metabolism, making them candidates for further research in chronic disease management .

Case Study: Anticancer Activity

A study published in Pharmaceutical Research explored the synthesis of novel thiazole-hydrazone derivatives and their anticancer efficacy against multiple cell lines. The findings revealed that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, with a focus on the structure-activity relationship guiding future drug design .

Research Insights

Research has consistently highlighted the versatility of thiazole scaffolds in drug development. The presence of the thiazole moiety in various compounds has been linked to improved biological activity across multiple therapeutic areas, underscoring its importance in medicinal chemistry .

Comparison with Similar Compounds

Structural Features

The thiazole ring distinguishes 1,2-Thiazole-4-carbohydrazide from other heterocycles like 1,2,3-thiadiazoles (two nitrogens, one sulfur) or 1,3,4-thiadiazoles. The carbohydrazide group enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions .

Table 1: Structural Comparison of this compound with Analogues

Compound Core Structure Substituents Key Interactions/Features
This compound Thiazole 4-carbohydrazide (-CONHNH₂) C–H⋯N hydrogen bonds, π–π stacking
1,3,4-Thiadiazole derivatives 1,3,4-Thiadiazole Variable (e.g., -SH, -CH₃) Enhanced electrophilicity, S⋯N interactions
4-Amino-Thiazole Thiazole 4-amino (-NH₂) Basic amino group, nucleophilic sites
Thiosemicarbazide derivatives Thiourea linkage -NH-CS-NH₂ Metal chelation, antioxidant activity

Table 2: Activity Comparison of Analogues

Compound Notable Activities Mechanism/Strengths
This compound (inferred) Potential antimicrobial/anticancer Hydrogen-bonding with target enzymes
1,3,4-Thiadiazoles Antitumor, antioxidant ROS modulation, DNA intercalation
Thiosemicarbazides Antimicrobial, antiviral Metal chelation, protease inhibition
Quinazoline-4(3H)-one derivatives Anticancer, anti-inflammatory Cyclin-dependent kinase (CDK) inhibition

Unique Advantages of this compound

  • Enhanced Solubility: Hydrogen-bonding capacity improves bioavailability compared to non-polar analogues like 5-methyl-thiazole .
  • Synergistic Effects : Combining the thiazole core with hydrazide functionality may amplify anticancer effects through dual mechanisms (enzyme inhibition + oxidative stress) .

Q & A

Q. How can computational models predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to assess hydrolysis susceptibility. Calculate pKa values via COSMO-RS or DFT-based methods. Validate experimentally by HPLC monitoring of degradation products at pH 2–12 .

Q. What factors influence the coordination mode of this compound in transition metal complexes?

  • Methodological Answer : Ligand denticity depends on pH and metal ion size. For example:
  • At neutral pH : The carbohydrazide acts as a tridentate ligand (N,S,O donors) with Cu²⁺, forming square-planar complexes.
  • At acidic pH : Protonation of the hydrazide group reduces denticity to bidentate (N,S) .

Q. How can researchers address conflicting bioactivity results between in silico predictions and in vitro assays?

  • Methodological Answer : Re-evaluate docking parameters (e.g., force fields, solvation models) and confirm target protein conformations (NMR or cryo-EM structures). Perform SAR studies to identify substituents (e.g., 4-chlorophenyl) that enhance binding affinity, as seen in thiazole derivatives .

Q. What advanced techniques resolve overlapping signals in NMR spectra of thiazole-hydrazide conjugates?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign coupled nuclei. For example, HMBC correlations between the thiazole C-4 and hydrazide NH protons confirm connectivity. Dynamic NMR (variable-temperature studies) can separate broadened signals caused by tautomerism .

Ethical and Methodological Considerations

  • Data Integrity : Always cross-reference crystallographic data with CCDC/ICSD databases to avoid overinterpretation .
  • Compliance : Ensure biological testing adheres to institutional ethics guidelines, particularly for in vivo studies .

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